

Physical and chemical properties of allyl methyl ether

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Compound of Interest

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Allyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl ether (AME), also known as 3-methoxy-1-propene, is a volatile, flammable organic compound with the chemical formula C_4H_8O . It belongs to the class of ethers and possesses both an ether functional group and a terminal alkene, making it a versatile reagent and building block in organic synthesis. Its bifunctionality allows it to participate in a variety of chemical transformations, including electrophilic additions, rearrangements, and polymerizations. This technical guide provides an in-depth overview of the physical and chemical properties of **allyl methyl ether**, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.

Physical Properties

Allyl methyl ether is a colorless liquid with a characteristic sweet, ethereal odor. It is miscible with many organic solvents such as ethanol and diethyl ether but is insoluble in water.^{[1][2]} A summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₈ O	[2][3][4]
Molecular Weight	72.11 g/mol	[3][5]
Boiling Point	42-43 °C at 760 mmHg	[3][4][6]
Melting Point	-115.8 °C (estimate)	[4][6][7]
Density	0.768 g/mL at 25 °C	[3][4][5]
Refractive Index (n ²⁰ /D)	1.3803	[3][4]
Flash Point	-23 °C (-9.4 °F)	[1][4]
Vapor Pressure	354 mmHg at 25 °C	[4][7]
Solubility in Water	Insoluble	[1][4][7]
Solubility in Organic Solvents	Miscible with ethanol and ether	[1][2]

Chemical Properties and Reactivity

The chemical behavior of **allyl methyl ether** is dictated by the presence of the ether linkage and the carbon-carbon double bond. This dual functionality allows for a range of chemical transformations.

Electrophilic Addition

The double bond in **allyl methyl ether** is susceptible to electrophilic attack. The reaction typically proceeds via the formation of a carbocation intermediate, with the regioselectivity following Markovnikov's rule where the electrophile adds to the less substituted carbon.

Claisen Rearrangement

Upon heating, allyl ethers can undergo a [4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[3] In the case of allyl vinyl ethers, this concerted pericyclic reaction yields a γ,δ-unsaturated carbonyl compound. While **allyl methyl ether** itself does not have the vinyl ether structure required for the classic Claisen rearrangement, its allyl group can participate in variations of this reaction, a key strategy in carbon-carbon bond formation.

Radical Polymerization

Allyl methyl ether can serve as a monomer in radical polymerization reactions. The process is typically initiated by a radical species that adds to the double bond. However, the polymerization of allyl monomers can be complex and may involve chain transfer reactions that can limit the molecular weight of the resulting polymer. Recent studies suggest that the mechanism may involve a radical-mediated cyclization (RMC) rather than a simple free-radical addition. This process begins with the abstraction of an allylic hydrogen, followed by the formation of a five-membered ring.

Nucleophilic Substitution

The ether linkage in **allyl methyl ether** is generally stable but can be cleaved under harsh conditions with strong acids. The allyl group can also be involved in nucleophilic substitution reactions, although this is less common than reactions at the double bond.

Experimental Protocols

Synthesis of Allyl Methyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This procedure involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of **allyl methyl ether**, this can be achieved by reacting sodium methoxide with allyl chloride or sodium allyloxide with methyl iodide. The following protocol details the reaction of allyl alcohol with a methylating agent.

Materials:

- Allyl alcohol
- Sodium hydride (NaH) or other strong base
- Methyl iodide (CH₃I)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Stirring and heating apparatus

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of allyl alcohol in anhydrous diethyl ether to the cooled suspension via a dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium allyloxide.
- **Ether Formation:** Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure **allyl methyl ether**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Prepare a solution of **allyl methyl ether** (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans will be necessary. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

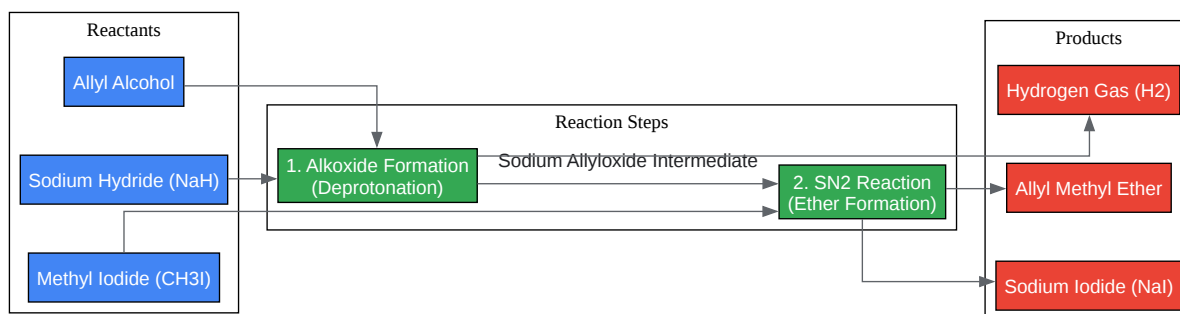
2. Infrared (IR) Spectroscopy

- Sample Preparation: As **allyl methyl ether** is a liquid, its IR spectrum can be obtained neat. Place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Obtain a background spectrum of the clean salt plates prior to running the sample spectrum to subtract any atmospheric and instrumental interferences.

3. Mass Spectrometry (MS)

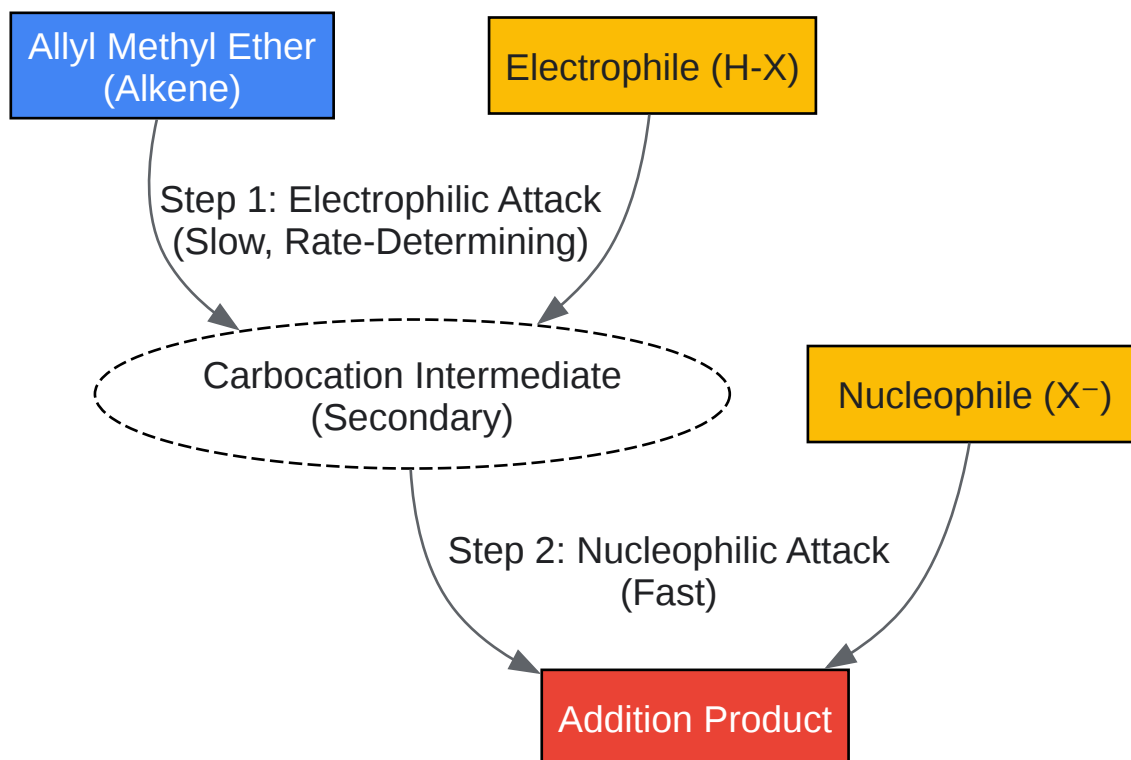
- Sample Introduction: Introduce a small amount of the volatile **allyl methyl ether** into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe suitable for volatile liquids.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This hard ionization technique will produce a molecular ion peak and a characteristic fragmentation pattern.
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak (m/z) to confirm the molecular weight and the fragmentation pattern to aid in structural elucidation.

Visualizations



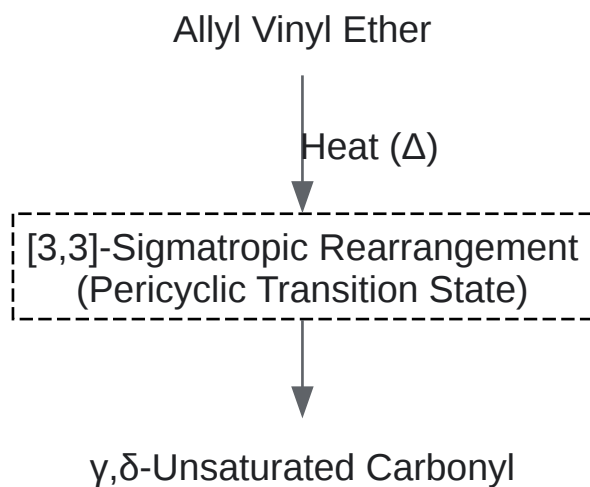
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Caption: Williamson Ether Synthesis Workflow for **Allyl Methyl Ether**.



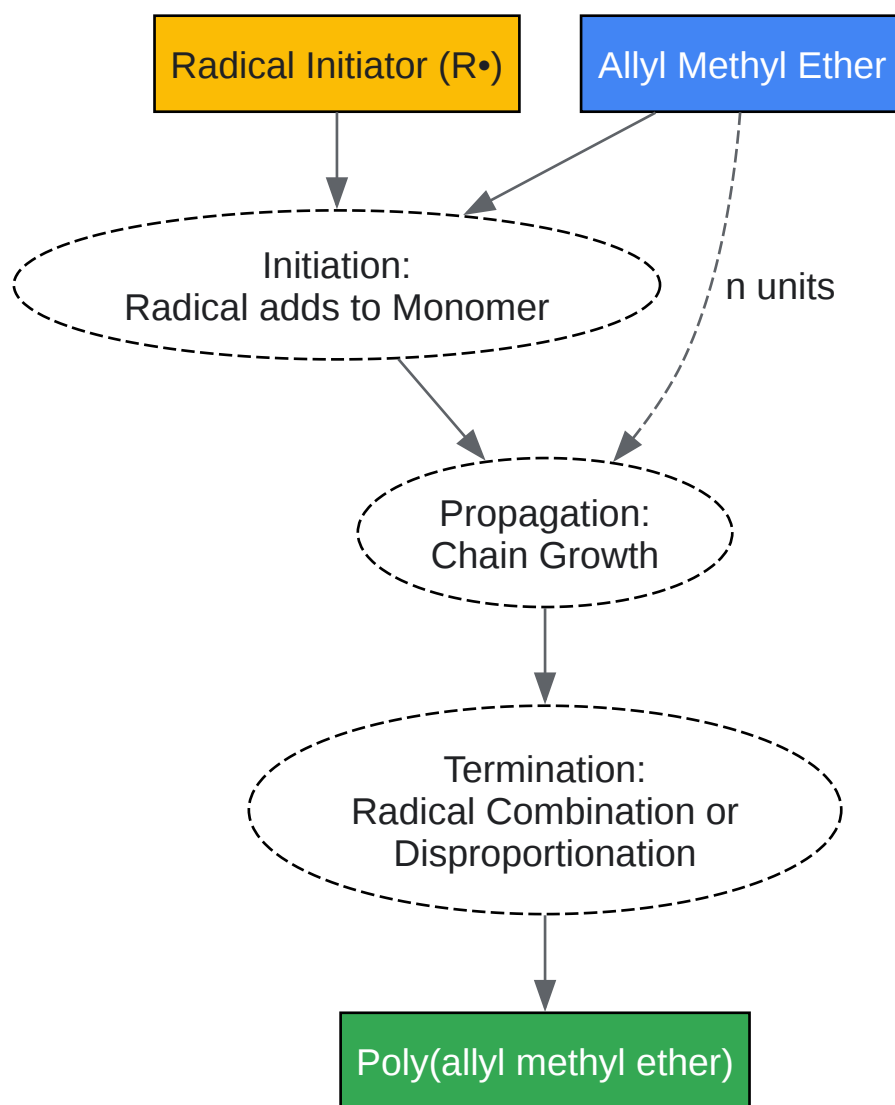
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Caption: Mechanism of Electrophilic Addition to **Allyl Methyl Ether**.



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Caption: Generalized Claisen Rearrangement of an Allyl Vinyl Ether.



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Caption: Logical Steps in the Radical Polymerization of **Allyl Methyl Ether**.

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